Cas no 1805240-32-7 (Ethyl 4-chloro-6-nitropicolinate)

Ethyl 4-chloro-6-nitropicolinate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-chloro-6-nitropicolinate
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- インチ: 1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(9)4-7(10-6)11(13)14/h3-4H,2H2,1H3
- InChIKey: SMBFFBHWNRPUBQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C([N+](=O)[O-])N=C(C(=O)OCC)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 85
Ethyl 4-chloro-6-nitropicolinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009734-250mg |
Ethyl 4-chloro-6-nitropicolinate |
1805240-32-7 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029009734-1g |
Ethyl 4-chloro-6-nitropicolinate |
1805240-32-7 | 95% | 1g |
$2,923.95 | 2022-04-01 |
Ethyl 4-chloro-6-nitropicolinate 関連文献
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Ethyl 4-chloro-6-nitropicolinateに関する追加情報
Ethyl 4-chloro-6-nitropicolinate (CAS No. 1805240-32-7): A Comprehensive Overview
Ethyl 4-chloro-6-nitropicolinate (CAS No. 1805240-32-7) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in various scientific domains, particularly in the development of novel pharmaceutical agents and agrochemicals. The detailed exploration of its chemical structure, synthesis methods, and emerging research applications provides a comprehensive understanding of its value in modern science.
The molecular structure of Ethyl 4-chloro-6-nitropicolinate consists of a pyridine ring substituted with a nitro group at the 6-position and a chloro group at the 4-position, further esterified with an ethyl group. This specific arrangement imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing nitro and chloro groups enhances its utility in cross-coupling reactions, hydrogenation processes, and as a precursor in the synthesis of more complex molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of derivatives related to Ethyl 4-chloro-6-nitropicolinate. Studies have demonstrated its potential role as a scaffold for developing new therapeutic agents targeting various diseases. For instance, researchers have investigated its efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary studies indicate that modifications to its structure could enhance its bioavailability and target specificity, opening avenues for further development.
The synthesis of Ethyl 4-chloro-6-nitropicolinate involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridine precursors followed by esterification. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have also been employed to optimize the synthesis process. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring the compound's suitability for subsequent applications.
One of the most compelling aspects of Ethyl 4-chloro-6-nitropicolinate is its role as an intermediate in the production of agrochemicals. Its structural features make it an ideal candidate for synthesizing herbicides and pesticides with improved efficacy and environmental safety. Recent research has highlighted its use in developing novel compounds that exhibit enhanced selectivity towards target pests while reducing ecological impact. This aligns with global efforts to promote sustainable agricultural practices, making this compound a valuable asset in modern farming technologies.
The compound's reactivity also makes it a fascinating subject for material science applications. Researchers have explored its potential use in creating advanced polymers and coatings with unique properties such as increased durability and chemical resistance. By incorporating Ethyl 4-chloro-6-nitropicolinate into polymer matrices, scientists aim to develop materials that can withstand harsh conditions while maintaining structural integrity. These innovations could have far-reaching implications across industries ranging from construction to electronics.
The future prospects of Ethyl 4-chloro-6-nitropicolinate are promising, with ongoing research uncovering new possibilities for its application. As synthetic methodologies continue to evolve, the efficiency and scalability of producing this compound are expected to improve significantly. Moreover, advancements in computational chemistry are enabling more accurate predictions of its behavior in different environments, facilitating faster development cycles for new derivatives.
In conclusion, Ethyl 4-chloro-6-nitropicolinate (CAS No. 1805240-32-7) stands out as a versatile and highly valuable compound with diverse applications across pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and reactivity make it an indispensable tool for researchers seeking innovative solutions to complex challenges. As scientific understanding progresses, the potential uses for this compound are likely to expand even further, solidifying its importance in modern chemical research.
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